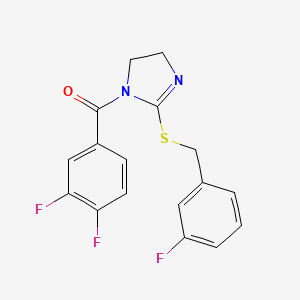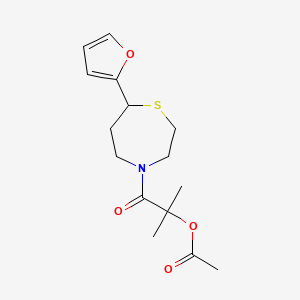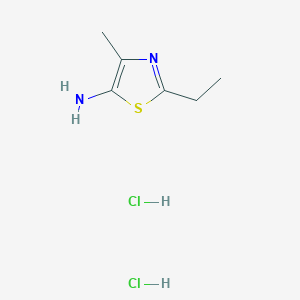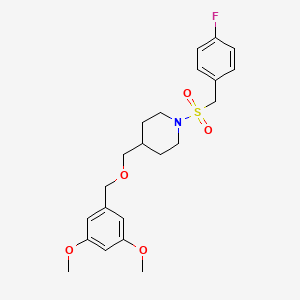
(3,4-difluorophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound (3,4-difluorophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule. It contains multiple functional groups, including a difluorophenyl group, a fluorobenzyl group, and an imidazolyl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The difluorophenyl and fluorobenzyl groups are aromatic, while the imidazolyl group is a five-membered ring containing two nitrogen atoms .
Scientific Research Applications
Fluorinated Compounds in Photostability Enhancement
Research demonstrates that fluorination of fluorophores can significantly enhance their photostability and improve spectroscopic properties. A study by Woydziak et al. (2012) focused on the synthesis of bis(2,4,5-trifluorophenyl)methanone and its subsequent transformation into various fluorinated benzophenones, xanthones, acridones, and thioxanthones. These compounds, including structures akin to (3,4-difluorophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, are highly fluorescent and offer tunable absorption and emission spectra, making them valuable for developing novel fluorophores for bioimaging and other applications (Woydziak, Fu, & Peterson, 2012).
Heterocyclic Compounds in Material Science
The synthesis and characterization of novel poly(amide-ether)s bearing imidazole pendants, as reported by Ghaemy et al. (2013), reveal the significance of integrating heterocyclic structures, similar to the imidazole moiety in the compound of interest. These materials exhibit remarkable solubility, thermal stability, and fluorescence, suggesting potential applications in the development of advanced polymeric materials with specific optical properties (Ghaemy, Sharifi, Nasab, & Taghavi, 2013).
Catalytic Applications and Structural Investigations
Research on the catalytic and structural properties of related heterocyclic compounds highlights the potential utility in catalysis and structural chemistry. For example, the study on carbene and imidazole compounds by Moreno-Fuquen et al. (2019) provides insights into the reactivity and structural configuration of similar compounds. Such investigations contribute to understanding the catalytic mechanisms and designing new catalysts for organic synthesis (Moreno-Fuquen, Arango-Daraviña, Becerra, Castillo, Kennedy, & Macías, 2019).
Photophysical Behavior and Luminescence Studies
The exploration of excited state properties and luminescence of thermally activated delayed fluorescence molecules by Fan et al. (2018) indicates the relevance of studying the photophysical behavior of compounds with complex fluorinated and heterocyclic structures. Such research aids in designing organic materials with enhanced fluorescent efficiency and potential applications in optoelectronics and bioimaging (Fan, Zhang, Zhou, Lin, & Wang, 2018).
properties
IUPAC Name |
(3,4-difluorophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2OS/c18-13-3-1-2-11(8-13)10-24-17-21-6-7-22(17)16(23)12-4-5-14(19)15(20)9-12/h1-5,8-9H,6-7,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEHBEFBNKKNDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-difluorophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3-[(2-chlorobenzoyl)amino]benzoyl}-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B2405282.png)
![1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2405283.png)
![[4-[2-(4-Methylpyrazol-1-yl)ethyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2405286.png)
![6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B2405287.png)
![Propan-2-yl 2-[4-[(4-bromophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2405288.png)
![2-((2-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2405289.png)
![8-{[(1E)-2-(5-bromo-2-methoxyphenyl)-1-azavinyl]amino}-3-methyl-7-(3-methylbut yl)-1,3,7-trihydropurine-2,6-dione](/img/no-structure.png)






![4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene](/img/structure/B2405304.png)